Hypoxanthine-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

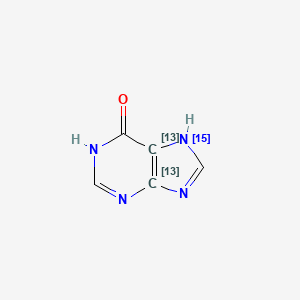

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-JYLXJXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Hypoxanthine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of the isotopically labeled purine derivative, Hypoxanthine-¹³C₂,¹⁵N. This compound is a crucial tool in metabolic research, mass spectrometry-based quantification, and drug development pathways, where it serves as a stable internal standard.

Overview of Hypoxanthine

Hypoxanthine is a naturally occurring purine derivative formed during purine metabolism.[1] Structurally, it is composed of a pyrimidine ring fused to an imidazole ring, forming the core purine skeleton. In its most common tautomeric form, it is known as 1,7-dihydro-6H-purin-6-one.[2][3] Its unlabeled form plays a significant role in nucleotide salvage pathways, where it is converted into inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

The isotopically labeled variant, Hypoxanthine-¹³C₂,¹⁵N, incorporates heavy isotopes of carbon and nitrogen at specific atomic positions. This labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from its endogenous, unlabeled counterpart in analytical assays.

Molecular Structure and Isotopic Labeling

The structural integrity and utility of Hypoxanthine-¹³C₂,¹⁵N as an internal standard are defined by the precise placement of its isotopic labels. This requires a foundational understanding of the standard IUPAC numbering convention for the purine ring system.

IUPAC Numbering of the Purine Ring

The purine structure consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring. By IUPAC convention, the atoms are numbered sequentially, starting with the largest ring. The numbering proceeds counter-clockwise around the pyrimidine ring and then clockwise around the imidazole ring.

The standard numbering for the atoms in the hypoxanthine core is as follows:

-

Pyrimidine Ring: N1, C2, N3, C4, C5, C6

-

Imidazole Ring: N7, C8, N9

-

Shared Atoms: C4 and C5 are part of both rings.

Specific Positions of Isotopic Labels

In Hypoxanthine-¹³C₂,¹⁵N, the heavy isotopes are incorporated at two carbon positions and one nitrogen position. Based on supplier specifications and chemical nomenclature, the precise locations are:

-

A ¹³C isotope at position 4 (C4).

-

A ¹³C isotope at position 5 (C5).

-

A ¹⁵N isotope at position 7 (N7).

This specific labeling pattern is sometimes denoted as Hypoxanthine-4,5-¹³C₂-7-¹⁵N.

Quantitative Molecular Data

The introduction of stable isotopes results in a predictable mass shift without altering the compound's chemical behavior. The key quantitative properties of both unlabeled and labeled hypoxanthine are summarized below for direct comparison.

| Property | Unlabeled Hypoxanthine | Hypoxanthine-¹³C₂,¹⁵N |

| Molecular Formula | C₅H₄N₄O | C₃¹³C₂H₄N₃¹⁵NO |

| Molar Mass | 136.11 g/mol | 139.09 g/mol |

| CAS Number | 68-94-0 | 1330265-04-7 |

Visualization of Molecular Structure

To provide a clear visual reference, the following diagram illustrates the molecular structure of Hypoxanthine-¹³C₂,¹⁵N, highlighting the IUPAC numbering and the specific locations of the isotopic labels.

Caption: Molecular structure of Hypoxanthine-¹³C₂,¹⁵N with IUPAC numbering.

References

Synthesis and Purification of Hypoxanthine-¹³C₂,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled purine derivative, Hypoxanthine-¹³C₂,¹⁵N. This document details a feasible synthetic pathway, purification protocols, and analytical characterization methods. The information is intended to support researchers in the fields of metabolic studies, drug development, and analytical chemistry who require high-purity, isotopically labeled internal standards.

Introduction

Hypoxanthine is a naturally occurring purine derivative that plays a crucial role in the purine metabolism pathway.[1][2][3] Isotopically labeled versions of hypoxanthine, such as Hypoxanthine-¹³C₂,¹⁵N, are invaluable tools for a variety of research applications. They serve as internal standards in quantitative mass spectrometry-based metabolomics, enabling precise tracking and quantification of metabolic fluxes.[4] Furthermore, they are utilized in nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure and dynamics of nucleic acids and protein-ligand interactions. This guide outlines a robust methodology for the chemical synthesis and subsequent purification of Hypoxanthine-¹³C₂,¹⁵N.

Synthesis of Hypoxanthine-¹³C₂,¹⁵N

The synthesis of Hypoxanthine-¹³C₂,¹⁵N can be achieved through a multi-step chemical synthesis adapted from established methods for preparing isotopically labeled purines. A plausible synthetic route starts with readily available, isotopically labeled precursors.

Proposed Synthetic Pathway

A feasible approach involves the construction of the purine ring system from labeled acyclic precursors. This method offers flexibility in the placement of isotopic labels. The following scheme is a proposed pathway based on established purine synthesis methodologies.

Caption: Proposed synthetic pathway for Hypoxanthine-¹³C₂,¹⁵N.

Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Synthesis of Labeled 4-Aminoimidazole-5-carboxamide (AICA) Precursor

The synthesis begins with the construction of a key intermediate, a labeled 4-aminoimidazole-5-carboxamide derivative. This can be achieved by reacting labeled precursors such as [¹³C]formamide, [¹³C]potassium cyanide, and [¹⁵N]ammonia in a multi-step process. Established literature on the synthesis of labeled purines provides detailed conditions for these types of reactions.

Step 2: Ring Closure to Form the Purine Core

The labeled AICA derivative is then subjected to a ring-closure reaction to form the hypoxanthine ring system. This is typically achieved by reacting the intermediate with a source for the C2 carbon of the purine ring, which in this case would also be ¹³C-labeled.

Step 3: Final Conversion to Hypoxanthine

The resulting intermediate from the ring closure is then converted to Hypoxanthine-¹³C₂,¹⁵N. This may involve hydrolysis or other functional group transformations depending on the specific synthetic route chosen.

Purification of Hypoxanthine-¹³C₂,¹⁵N

Purification of the synthesized Hypoxanthine-¹³C₂,¹⁵N is critical to remove unreacted starting materials, byproducts, and other impurities. A combination of recrystallization and high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Recrystallization

Recrystallization is an effective technique for the initial purification of the crude product. The choice of solvent is crucial for successful recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on solubility data, a suitable solvent system is chosen where hypoxanthine has high solubility at elevated temperatures and low solubility at room temperature or below. A common solvent for hypoxanthine is hot water.

-

Dissolution: The crude Hypoxanthine-¹³C₂,¹⁵N is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, reversed-phase HPLC is a highly effective method.

Experimental Protocol: HPLC Purification

A typical HPLC method for hypoxanthine purification would involve the following:

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) |

| Detection | UV at 254 nm |

| Flow Rate | Dependent on column dimensions, typically 1-5 mL/min for semi-preparative scale |

The fractions containing the pure Hypoxanthine-¹³C₂,¹⁵N are collected, and the solvent is removed by lyophilization or evaporation under reduced pressure.

Caption: General workflow for the purification of Hypoxanthine-¹³C₂,¹⁵N.

Analytical Characterization

The identity and purity of the final product must be confirmed using appropriate analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the labeled hypoxanthine and to determine the isotopic enrichment.

| Technique | Expected Result |

| High-Resolution MS | Accurate mass measurement confirming the elemental composition C₅H₄N₄O with two ¹³C and one ¹⁵N atoms. |

| Isotope Ratio MS | Determination of the percentage of ¹³C and ¹⁵N incorporation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and the position of the isotopic labels.

| Technique | Expected Observations |

| ¹H NMR | The proton spectrum will show characteristic signals for the hypoxanthine protons. |

| ¹³C NMR | The ¹³C spectrum will show enhanced signals for the two ¹³C-labeled carbon atoms, with coupling to adjacent protons and ¹⁵N, if applicable. |

| ¹⁵N NMR | The ¹⁵N spectrum will show a signal corresponding to the labeled nitrogen atom. |

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of Hypoxanthine-¹³C₂,¹⁵N. These values are estimates based on similar syntheses reported in the literature and may vary.

| Parameter | Expected Value |

| Overall Synthetic Yield | 15 - 30% |

| Purity after Recrystallization | >95% |

| Purity after HPLC | >99% |

| Isotopic Enrichment (¹³C) | >98 atom % |

| Isotopic Enrichment (¹⁵N) | >98 atom % |

Hypoxanthine in the Purine Metabolism Pathway

Hypoxanthine is a central intermediate in the purine salvage and degradation pathways. Understanding these pathways is crucial for researchers using labeled hypoxanthine to trace metabolic fluxes.

Caption: Simplified diagram of the purine metabolism pathway involving hypoxanthine.

This technical guide provides a framework for the synthesis, purification, and characterization of Hypoxanthine-¹³C₂,¹⁵N. Researchers and drug development professionals can use this information to produce high-quality labeled compounds for their specific research needs. Adherence to standard laboratory safety procedures is essential when carrying out the described protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Purification, crystallization and preliminary X-ray diffraction studies of xanthine dehydrogenase and xanthine oxidase isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope-Labeled Hypoxanthine: Properties, Metabolism, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of stable isotope-labeled hypoxanthine, its central role in purine metabolism, and detailed methodologies for its application in research. This document is intended to serve as a valuable resource for scientists utilizing stable isotope tracers to investigate cellular metabolism and drug development.

Core Chemical Properties

Stable isotope-labeled hypoxanthine variants are powerful tools for tracing the metabolic fate of this crucial purine intermediate. The incorporation of heavy isotopes, such as ¹³C and ¹⁵N, allows for the differentiation and quantification of labeled versus unlabeled molecules by mass spectrometry. This enables precise measurements of metabolic flux and pathway dynamics.

Quantitative Data Summary

The following table summarizes the key chemical properties of commonly used stable isotope-labeled hypoxanthine isotopologues.

| Property | Unlabeled Hypoxanthine | Hypoxanthine-¹³C₅ | Hypoxanthine-¹⁵N₄ | Hypoxanthine-¹³C₅,¹⁵N₄ |

| Chemical Formula | C₅H₄N₄O | ¹³C₅H₄N₄O | C₅H₄¹⁵N₄O | ¹³C₅H₄¹⁵N₄O |

| Molecular Weight | 136.11 g/mol [1][2][3] | 141.07 g/mol [4] | 140.09 g/mol [5][6] | 145.06 g/mol |

| Monoisotopic Mass | 136.0385 Da[1] | 141.0553 Da | 140.0268 Da | 145.0436 Da |

| Chemical Purity | ≥98% | ≥98%[4] | ≥98%[6] | Not specified |

| Solubility | Water: 0.7 mg/mL[7][8]DMSO: 5 mg/mL[2][3]1 M HCl: 20 mg/mL[2] | Not specified, expected to be similar to unlabeled | DMSO: 10 mg/mL (with ultrasonic and warming)[5][9] | DMSO: 10 mg/mL (with ultrasonic and warming) |

| Storage | Room temperature, away from light and moisture[4] | Room temperature, away from light and moisture[4] | 4°C, sealed, away from moisture and light[5] | -80°C for 6 months; -20°C for 1 month (protect from light) |

Metabolic Significance: The Purine Salvage Pathway

Hypoxanthine is a central intermediate in purine metabolism, primarily participating in the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleic acids, conserving energy that would otherwise be expended on de novo synthesis.[10] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key player, catalyzing the conversion of hypoxanthine to inosine monophosphate (IMP).[11][12] IMP can then be converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential for DNA and RNA synthesis.[11][13]

The following diagram illustrates the central role of hypoxanthine in the purine salvage pathway.

Experimental Protocols

The use of stable isotope-labeled hypoxanthine is central to metabolic flux analysis. Below are detailed methodologies for key experiments involving these tracers.

Cell Culture and Isotope Labeling

This protocol describes the incorporation of stable isotope-labeled hypoxanthine into cultured cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Stable isotope-labeled hypoxanthine (e.g., ¹³C₅-Hypoxanthine)

-

Phosphate-buffered saline (PBS), cold

-

Centrifuge

Procedure:

-

Culture cells to the desired confluency in standard culture medium.

-

Prepare the labeling medium by supplementing the culture medium with the desired concentration of stable isotope-labeled hypoxanthine. The concentration should be optimized based on the cell type and experimental goals.

-

Remove the standard culture medium from the cells and wash the cells twice with pre-warmed PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a time course determined by the specific metabolic questions being addressed. Time points can range from minutes to hours to track the kinetics of incorporation.

-

To harvest, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, detach them using a cell scraper in ice-cold PBS. For suspension cells, directly pellet them by centrifugation.

-

Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until metabolite extraction.

Metabolite and Nucleic Acid Extraction from Cultured Cells

This protocol outlines a method for extracting both metabolites and nucleic acids from cell pellets.

Materials:

-

Frozen cell pellet

-

80% Methanol (pre-chilled to -80°C)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

100% Ethanol, cold

-

70% Ethanol, cold

-

Nuclease-free water

-

Centrifuge

Procedure:

-

Resuspend the frozen cell pellet in 1 mL of pre-chilled 80% methanol.

-

Vortex the sample vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.

-

Metabolite Fraction: Carefully transfer the supernatant, which contains the soluble metabolites including labeled hypoxanthine and its downstream products, to a new microcentrifuge tube. Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until LC-MS/MS analysis.

-

Nucleic Acid Fraction: To the pellet from step 3, add 500 µL of a phenol:chloroform:isoamyl alcohol mixture.

-

Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase containing the nucleic acids to a new tube.

-

Precipitate the nucleic acids by adding 2.5 volumes of cold 100% ethanol and 1/10th volume of 3 M sodium acetate (pH 5.2).

-

Incubate at -20°C for at least 1 hour.

-

Pellet the nucleic acids by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend it in nuclease-free water. Store at -80°C.

LC-MS/MS Analysis of Labeled Hypoxanthine and Metabolites

This protocol provides a general framework for the analysis of stable isotope-labeled purine metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Reconstitute the dried metabolite extracts in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the LC mobile phase.

-

Centrifuge the reconstituted samples to pellet any insoluble material before transferring the supernatant to autosampler vials.

LC-MS/MS System and Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is commonly used for the separation of purine metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

A gradient elution from low to high organic phase is typically employed to separate the analytes.

-

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is generally used.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known metabolites. The mass transitions for both the unlabeled and the stable isotope-labeled versions of hypoxanthine and its downstream metabolites (e.g., IMP, AMP, GMP, xanthine, uric acid) need to be determined and programmed into the acquisition method.

-

The following diagram outlines the general workflow for a stable isotope tracing experiment with hypoxanthine.

Logical Relationships in Data Interpretation

The data obtained from LC-MS/MS analysis reveals the extent of isotope incorporation into hypoxanthine and its downstream metabolites over time. This information is crucial for calculating metabolic flux rates.

The following diagram illustrates the logical flow of data interpretation.

By following these protocols and understanding the underlying metabolic pathways, researchers can effectively utilize stable isotope-labeled hypoxanthine to gain valuable insights into purine metabolism in various biological systems. This powerful technique is instrumental in advancing our understanding of cellular physiology and in the development of novel therapeutic strategies.

References

- 1. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxanthine (¹³Câ , 99%)- Cambridge Isotope Laboratories, CLM-8042-0.1MG [isotope.com]

- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. iddo.org [iddo.org]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleic Acid Extraction and Purification | Bio-Rad [bio-rad.com]

- 10. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation, Purification, and Quantitation of DNA & RNA | Molecular Biology [molecular-biology.coe.hawaii.edu]

- 12. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 13. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Characteristics of Hypoxanthine-13C2,15N Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Hypoxanthine-13C2,15N powder, a stable isotope-labeled derivative of the naturally occurring purine, hypoxanthine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[1] As a stable isotope-labeled compound, it serves as an internal standard in mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [1] |

| Molecular Formula | C₃¹³C₂H₄N₃¹⁵NO | [2][3] |

| Molecular Weight | 139.09 g/mol | [1][2][3] |

| Exact Mass | 139.0423 | [3][4] |

| Melting Point | >300 °C | [1] |

| Purity | ≥95% (by HPLC) | [3][4] |

| Isotopic Purity | 98% atom ¹³C, 98% atom ¹⁵N | [1] |

| Storage Temperature | -20°C | [4][5] |

| Shipping Temperature | Room temperature | [2][5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of this compound powder.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Methodology: The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.[1][5]

-

Apparatus: A suitable melting point apparatus consisting of a heated block or oil bath, a thermometer, and a capillary tube holder.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-4 mm.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For highly pure substances, this range is typically narrow.

-

Solubility Assessment

Understanding the solubility of a compound is crucial for its application in various experimental settings, including in vitro assays and formulation development.

Methodology: The solubility of this compound is determined by the equilibrium solubility method, following general principles outlined by the U.S. Food and Drug Administration (FDA) for active pharmaceutical ingredients (APIs).

-

Materials: this compound powder, various solvents (e.g., water, DMSO, ethanol), a shaker or agitator, and a method for quantifying the dissolved compound (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of this compound powder is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method.

-

The solubility is expressed as mg/mL or mol/L.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of chemical compounds by separating them from potential impurities.

Methodology: The purity of this compound is determined using a reverse-phase HPLC method with UV detection.

-

Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector.

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Procedure:

-

The prepared sample solution is injected into the HPLC system.

-

The chromatogram is recorded, showing the peak corresponding to this compound and any impurity peaks.

-

The purity is calculated by determining the area of the main peak as a percentage of the total peak area.

-

Signaling Pathway and Experimental Workflow

Purine Salvage Pathway

Hypoxanthine is a key intermediate in the purine salvage pathway, a metabolic route that recycles purine bases to synthesize nucleotides. This pathway is crucial for cellular energy homeostasis and nucleic acid synthesis.

Caption: The Purine Salvage Pathway, highlighting the role of Hypoxanthine.

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for determining the purity of a this compound powder sample.

Caption: Workflow for the determination of this compound purity via HPLC.

References

A Technical Guide to High-Purity Hypoxanthine-13C2,15N for Researchers and Drug Development Professionals

Introduction

Hypoxanthine, a naturally occurring purine derivative, is a crucial intermediate in the purine metabolism pathway. Its isotopically labeled form, Hypoxanthine-13C2,15N, serves as a powerful tool in metabolic research and quantitative bioanalysis. This high-purity stable isotope-labeled compound is invaluable for researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of the commercial suppliers of high-purity this compound, detailed experimental protocols for its application, and visualizations of relevant biological pathways and experimental workflows.

Commercial Suppliers and Product Specifications

A critical aspect for researchers is the availability and quality of isotopically labeled compounds. Several commercial suppliers offer high-purity this compound. The following table summarizes the quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| LGC Standards | This compound (Mixture) | TRC-A609545 | 926-39-6 | C₃¹³C₂H₄N₃¹⁵NO | >95% (HPLC) | Not specified |

| MedChemExpress | This compound | HY-N0091S3 | 1330265-04-7 | C₃¹³C₂H₄N₃¹⁵NO | >98% | Not specified |

| BOC Sciences | Hypoxanthine-[13C2,15N] | 1246820-04-1 | 1246820-04-1 | C₃¹³C₂H₄N₃¹⁵NO | >95% by HPLC | 98% atom ¹³C, 98% atom ¹⁵N |

| Santa Cruz Biotechnology | This compound | sc-224427 | 1330265-04-7 | C₃¹³C₂H₄N₃¹⁵NO | Not specified | Not specified |

Experimental Protocols

The primary applications of this compound are in metabolic flux analysis and as an internal standard for the quantification of unlabeled hypoxanthine in biological samples. Below are detailed methodologies for these key experiments.

Metabolic Flux Analysis using this compound

Metabolic flux analysis (MFA) is a powerful technique to investigate the rates of metabolic reactions in a biological system. The use of stable isotope-labeled substrates, such as this compound, allows for the tracing of metabolic pathways.

Objective: To trace the incorporation of hypoxanthine into downstream metabolites of the purine salvage pathway.

Materials:

-

This compound

-

Cell culture medium deficient in hypoxanthine

-

Cultured cells of interest

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Reagents for metabolite extraction (e.g., cold methanol, acetonitrile, water)

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prior to labeling, wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

-

Replace the standard medium with a custom medium containing a known concentration of this compound and deficient in unlabeled hypoxanthine.

-

Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled hypoxanthine.

-

-

Metabolite Extraction:

-

After the incubation period, aspirate the medium and wash the cells with cold PBS.

-

Quench the metabolism and extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS method optimized for the separation and detection of purine metabolites.

-

Monitor the mass isotopologue distribution of downstream metabolites, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP), to determine the extent of incorporation of the labeled atoms from this compound.

-

Quantification of Hypoxanthine using this compound as an Internal Standard

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry as they have nearly identical physicochemical properties to the analyte of interest, but are distinguishable by their mass.

Objective: To accurately quantify the concentration of endogenous hypoxanthine in a biological sample (e.g., plasma, cell lysate).

Materials:

-

This compound (as internal standard)

-

Unlabeled hypoxanthine (for calibration curve)

-

Biological sample

-

LC-MS system

-

Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample, add a known amount of this compound internal standard solution.

-

Perform a sample clean-up procedure to remove interfering substances. This may include protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.

-

Collect the supernatant for analysis.

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking a matrix similar to the biological sample (e.g., charcoal-stripped plasma) with known concentrations of unlabeled hypoxanthine.

-

Add the same amount of this compound internal standard to each calibration standard as was added to the unknown samples.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards onto the LC-MS system.

-

Use a chromatographic method that provides good separation of hypoxanthine from other sample components.

-

In the mass spectrometer, monitor the specific mass transitions for both unlabeled hypoxanthine and the this compound internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

For each injection, calculate the peak area ratio of the analyte (unlabeled hypoxanthine) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled hypoxanthine in the calibration standards.

-

Determine the concentration of hypoxanthine in the unknown biological samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

To further aid in the understanding of the experimental applications and biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.

An In-depth Technical Guide to Isotope Tracing with Hypoxanthine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope tracing has become an indispensable tool in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks. This technique provides a dynamic view of metabolic fluxes that cannot be obtained from static measurements of metabolite concentrations alone.[1][2] Among the various stable isotopes used, ¹³C and ¹⁵N are particularly valuable for studying the metabolism of nitrogen-containing compounds such as purine nucleotides.

This guide provides a comprehensive overview of the use of doubly-labeled hypoxanthine, specifically Hypoxanthine-¹³C₂,¹⁵N, as a tracer to investigate the purine salvage pathway. Hypoxanthine is a key intermediate in purine metabolism, and tracing its fate can provide critical insights into nucleotide synthesis and degradation.[3][4] The purine salvage pathway is a crucial process for recycling purine bases, thereby conserving energy and biosynthetic precursors. Dysregulation of this pathway has been implicated in various diseases, including cancer and metabolic disorders, making it a key area of interest for drug development.[5]

This document outlines the core principles of using Hypoxanthine-¹³C₂,¹⁵N, presents relevant quantitative data, details experimental protocols, and provides visualizations of the key metabolic pathways and experimental workflows.

Quantitative Data

The following table summarizes the expected fractional enrichment of key purine nucleotides in a cell culture experiment using Hypoxanthine-¹³C₂,¹⁵N as a tracer. The data is adapted from studies performing similar metabolic flux analyses with labeled hypoxanthine and illustrates the incorporation of the tracer into the purine salvage pathway over time.[6]

| Metabolite | Time (hours) | Fractional Enrichment (%) M+3 (from ¹³C₂,¹⁵N) |

| Hypoxanthine | 0 | 0 |

| 2 | 95.2 ± 2.1 | |

| 6 | 96.5 ± 1.8 | |

| Inosine Monophosphate (IMP) | 0 | 0 |

| 2 | 15.3 ± 1.2 | |

| 6 | 25.8 ± 2.5 | |

| Adenosine Monophosphate (AMP) | 0 | 0 |

| 2 | 8.7 ± 0.9 | |

| 6 | 18.2 ± 1.9 | |

| Guanosine Monophosphate (GMP) | 0 | 0 |

| 2 | 10.1 ± 1.1 | |

| 6 | 21.5 ± 2.3 | |

| Adenosine Diphosphate (ADP) | 0 | 0 |

| 2 | 7.9 ± 0.8 | |

| 6 | 16.9 ± 1.7 | |

| Adenosine Triphosphate (ATP) | 0 | 0 |

| 2 | 7.5 ± 0.7 | |

| 6 | 16.1 ± 1.6 |

Note: The M+3 isotopologue represents the incorporation of two ¹³C atoms and one ¹⁵N atom from the labeled hypoxanthine.

Experimental Protocols

This section details the key experimental methodologies for conducting an isotope tracing study with Hypoxanthine-¹³C₂,¹⁵N.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Media Preparation: Prepare the cell culture medium containing Hypoxanthine-¹³C₂,¹⁵N at a final concentration typically ranging from 50 to 100 µM. The exact concentration should be optimized for the specific cell line and experimental conditions.

-

Labeling: At the start of the experiment, replace the existing medium with the labeling medium. Collect cell samples at various time points (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamic incorporation of the tracer.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly quench the cells by aspirating the medium and washing them with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for subsequent analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of purine nucleotides. The mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in negative ion mode, which is generally more sensitive for nucleotides.

-

Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different isotopologues of hypoxanthine and its downstream metabolites. The mass transitions will be specific for the unlabeled (M+0) and labeled (M+3) forms of each metabolite.

Data Analysis and Interpretation

-

Peak Integration: Integrate the peak areas for each isotopologue of the targeted metabolites.

-

Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of ¹³C and ¹⁵N isotopes.

-

Calculation of Fractional Enrichment: Calculate the fractional enrichment of each metabolite at each time point using the following formula:

Fractional Enrichment (%) = (Area of Labeled Isotopologue) / (Sum of Areas of all Isotopologues) * 100

-

Metabolic Flux Analysis: The fractional enrichment data can be used in metabolic flux analysis (MFA) models to calculate the rates of enzymatic reactions in the purine salvage pathway.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Purine Salvage Pathway highlighting the entry of labeled hypoxanthine.

Caption: A streamlined experimental workflow for isotope tracing with labeled hypoxanthine.

Caption: Interplay between the De Novo and Salvage Pathways for IMP synthesis.

References

- 1. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. parsing - How to parse a DOT file in Python - Stack Overflow [stackoverflow.com]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. De novo and salvage pathway of purines | PDF [slideshare.net]

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of Purine Metabolites with Hypoxanthine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism is a fundamental biochemical process essential for cellular proliferation, energy homeostasis, and signaling. Dysregulation of this pathway is implicated in a range of pathologies, including hyperuricemia, gout, and certain cancers. Consequently, the accurate quantification of purine metabolites in biological matrices is crucial for both basic research and clinical drug development.

This document provides a detailed protocol for the simultaneous quantification of key purine metabolites in human plasma and urine using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Hypoxanthine-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Purine Metabolism Signaling Pathway

The following diagram illustrates the key steps in the purine catabolism pathway, leading to the production of uric acid.

Figure 1: Simplified pathway of purine catabolism.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of purine metabolites is depicted below.

Application Notes and Protocols for Hypoxanthine-¹³C₂,¹⁵N in Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable, non-radioactive isotope-labeled substrates (tracers) into cells, researchers can track the metabolic fate of these substrates through various pathways.[1] ¹³C-MFA is the predominant technique for determining these intracellular fluxes.[2] Hypoxanthine is a naturally occurring purine derivative that serves as a critical intermediate in the purine salvage pathway. This pathway allows cells to recycle purine bases from the degradation of nucleic acids, complementing the energy-intensive de novo purine synthesis pathway.

The stable isotope-labeled tracer, Hypoxanthine-¹³C₂,¹⁵N, contains two Carbon-13 atoms and one Nitrogen-15 atom. When introduced to cells, it is metabolized via the purine salvage pathway, and the incorporated heavy atoms can be tracked in downstream metabolites such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). By measuring the abundance and distribution of these heavy isotopes using mass spectrometry, the activity of the purine salvage pathway can be precisely quantified. This is particularly relevant in fields like oncology, where cancer cells often exhibit altered metabolism and may rely differently on salvage pathways for proliferation.[3]

Application Notes

Principle of the Method

The core of this method involves introducing Hypoxanthine-¹³C₂,¹⁵N into the cell culture medium. The tracer is transported into the cells and salvaged by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts it into ¹³C₂,¹⁵N-labeled Inosine Monophosphate (IMP). This labeled IMP then serves as a precursor for the synthesis of other purine nucleotides, namely AMP and GMP.

The extent of labeling in these downstream metabolites is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the fraction of labeled purines to the unlabeled pool (synthesized via the de novo pathway), a quantitative measure of the flux through the purine salvage pathway can be determined. This approach allows for a direct assessment of the relative contributions of the salvage versus de novo pathways to the total purine nucleotide pool.

Key Applications

-

Cancer Metabolism Research: Many cancer cells reprogram their metabolic pathways to sustain rapid proliferation.[3] Studying the purine salvage pathway can reveal metabolic vulnerabilities. For instance, some cancers show increased reliance on this pathway, making enzymes like HGPRT potential therapeutic targets. Hypoxanthine itself has been identified as a metastasis-associated metabolite in breast cancer, highlighting the pathway's importance.[4]

-

Drug Development and Resistance: The efficacy of antimetabolite drugs, such as the thiopurines (e.g., 6-mercaptopurine), is dependent on purine metabolism. These drugs are converted into cytotoxic nucleotides by the same salvage pathway enzymes that process hypoxanthine.[5] Environmental hypoxanthine can competitively inhibit the activation of these drugs, leading to resistance.[5] Tracing with Hypoxanthine-¹³C₂,¹⁵N can elucidate the mechanisms of such resistance.

-

Studying Inborn Errors of Metabolism: Genetic disorders like Lesch-Nyhan syndrome, caused by HGPRT deficiency, disrupt the purine salvage pathway. This tracing method can be adapted for cellular models of such diseases to study the metabolic consequences and test potential therapeutic interventions.

Data Presentation

Quantitative data from Hypoxanthine-¹³C₂,¹⁵N tracing experiments are typically presented as the fractional contribution of the tracer to downstream metabolite pools. The mass isotopologue distribution (MID) reveals the proportion of molecules that contain zero, one, two, or more heavy atoms. For Hypoxanthine-¹³C₂,¹⁵N (a tracer with 3 heavy atoms), the most informative isotopologue is M+3.

Table 1: Example Fractional Enrichment of Purine Nucleotides after Labeling with Hypoxanthine-¹³C₂,¹⁵N

| Metabolite | Mass Isotopologue | Cell Line A (Drug Sensitive) - % Enrichment | Cell Line B (Drug Resistant) - % Enrichment |

| IMP | M+3 | 45.2 ± 3.1% | 78.5 ± 4.5% |

| AMP | M+3 | 38.6 ± 2.8% | 65.1 ± 3.9% |

| GMP | M+3 | 41.3 ± 3.5% | 72.4 ± 4.2% |

| ATP | M+3 | 35.5 ± 3.0% | 62.8 ± 4.1% |

| GTP | M+3 | 39.8 ± 3.2% | 70.1 ± 4.8% |

Data are hypothetical and represent mean ± standard deviation. The increased enrichment in Cell Line B suggests a higher reliance on the purine salvage pathway.

Visualization of Pathways and Workflows

Purine Salvage Pathway Diagram

Caption: Metabolic fate of Hypoxanthine-¹³C₂,¹⁵N via the purine salvage pathway.

Experimental Workflow Diagram

References

- 1. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hypoxanthine in the microenvironment can enable thiopurine resistance in acute lymphoblastic leukemia [frontiersin.org]

Application Notes and Protocols for NMR Spectroscopy of 13C and 15N Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. The use of stable isotope labeling, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has revolutionized NMR studies of biomolecules and metabolic pathways. By overcoming the limitations of low natural abundance of these isotopes, labeling enhances sensitivity and enables a suite of multidimensional experiments crucial for modern structural biology and drug discovery.[1]

These application notes provide an overview of the key applications of ¹³C and ¹⁵N labeled compounds in NMR spectroscopy, accompanied by detailed experimental protocols for common and impactful experiments.

Key Applications

The strategic incorporation of ¹³C and ¹⁵N isotopes into proteins, nucleic acids, and metabolites opens the door to a wide range of NMR applications, providing invaluable insights for researchers and drug development professionals.

Structural Biology

Determining the three-dimensional structures of proteins and other biomolecules is fundamental to understanding their function.[1] Isotopic labeling is indispensable for these studies, especially for larger molecules.[1] Uniform ¹³C and ¹⁵N labeling allows for the use of triple-resonance NMR experiments, which are essential for the sequential assignment of backbone and side-chain resonances, forming the basis for structure calculation.[1]

Key Experiments:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Often referred to as a protein's "fingerprint," this 2D experiment correlates the chemical shifts of amide protons and their directly bonded nitrogen atoms. Each amino acid residue (except proline) in a protein provides a unique peak, making it an excellent tool for assessing protein folding, purity, and stability.[1]

-

¹H-¹³C HSQC: This experiment correlates the chemical shifts of protons and their directly attached carbon atoms, providing information about the carbon skeleton of a molecule.

-

Triple-Resonance Experiments (HNCA, HN(CO)CA, HNCACB, etc.): These 3D experiments are the workhorses of protein backbone resonance assignment, correlating the amide proton and nitrogen chemical shifts with the chemical shifts of the alpha and beta carbons of the same and preceding residues.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), aiding in the assignment of quaternary carbons and the connection of different spin systems.

Protein Dynamics and Relaxation Studies

Proteins are not static entities; their function is intimately linked to their dynamic motions, which occur over a wide range of timescales. NMR relaxation studies, facilitated by ¹⁵N and ¹³C labeling, provide a powerful means to probe these dynamics at atomic resolution. By measuring relaxation parameters such as the longitudinal relaxation time (T₁), transverse relaxation time (T₂), and the heteronuclear Nuclear Overhauser Effect (NOE), researchers can gain insights into the flexibility and conformational changes of proteins.[2][3]

Key Parameters and Their Significance:

-

T₁ (Spin-Lattice Relaxation): Measures the time it takes for the nuclear spins to return to their thermal equilibrium state after being perturbed. It is sensitive to fast (picosecond to nanosecond) motions.

-

T₂ (Spin-Spin Relaxation): Describes the decay of transverse magnetization and is sensitive to both fast and slow (microsecond to millisecond) motions.

-

Heteronuclear NOE: Measures the transfer of magnetization from a proton to a directly bonded heteronucleus (¹⁵N or ¹³C) and is a sensitive probe of the amplitude of fast internal motions.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions within a cell.[4] By feeding cells with ¹³C and ¹⁵N labeled substrates, researchers can trace the flow of these isotopes through metabolic pathways.[4] NMR and mass spectrometry are then used to analyze the labeling patterns in downstream metabolites, providing a detailed picture of the metabolic state of the cell.[4] This information is critical for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses.[4]

Key Steps in NMR-based MFA:

-

Isotope Labeling: Cells are cultured in a medium containing a ¹³C and/or ¹⁵N labeled substrate (e.g., glucose, glutamine).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

NMR Analysis: 1D and 2D NMR spectra of the metabolite extracts are acquired to determine the isotopic enrichment at specific atomic positions.

-

Flux Calculation: The experimental labeling data is fitted to a metabolic model to calculate the intracellular fluxes.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from NMR studies of ¹³C and ¹⁵N labeled compounds.

Table 1: Typical NMR Relaxation Parameters for ¹⁵N-Labeled Proteins

| Protein | Magnetic Field (T) | Average T₁ (s) | Average T₂ (ms) | Average ¹H-¹⁵N NOE | Reference |

| Ubiquitin | 11.7 | 0.82 | 150 | 0.75 | [5] |

| Ubiquitin | 14.1 | 1.05 | 110 | 0.78 | [5] |

| Calmodulin (Ca²⁺-bound) | 11.7 | 0.75 | 80 | 0.70 | [6] |

| Calmodulin (Ca²⁺-bound) | 14.1 | 0.95 | 65 | 0.72 | [6] |

Table 2: Example Metabolic Flux Ratios in E. coli Determined by ¹³C NMR

| Strain | Growth Condition | Pentose Phosphate Pathway Flux (%) | Glycolysis Flux (%) | TCA Cycle Flux (%) | Reference |

| E. coli K-12 | Aerobic, Glucose | 30 | 70 | 100 | [7] |

| E. coli BL21(DE3) | Aerobic, Glucose | 25 | 75 | 100 | [7] |

| E. coli Δpgi | Aerobic, Glucose | 100 | 0 | 100 | [7] |

| E. coli ΔpfkA | Aerobic, Glucose | 40 | 60 | 100 | [7] |

Experimental Protocols

The following are detailed protocols for key NMR experiments performed on ¹³C and ¹⁵N labeled compounds.

Protocol 1: ¹H-¹⁵N HSQC of a ¹³C/¹⁵N-Labeled Protein

This protocol outlines the steps for acquiring a standard 2D ¹H-¹⁵N HSQC spectrum on a Bruker spectrometer.

1. Sample Preparation:

- Prepare a 0.1-1.0 mM solution of the uniformly ¹³C/¹⁵N-labeled protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

- Add 5-10% D₂O to the sample for the spectrometer's lock system.

- Transfer ~500 µL of the sample into a high-quality NMR tube.

2. Spectrometer Setup:

- Insert the sample into the magnet.

- Lock the spectrometer on the D₂O signal.

- Tune and match the probe for ¹H and ¹⁵N frequencies.

- Shim the magnetic field to obtain good resolution. A good line shape on the water signal is a prerequisite for good water suppression.

3. Acquisition Parameters (Bruker hsqcetfpf3gpsi pulse program):

- PULPROG : hsqcetfpf3gpsi (sensitivity-enhanced with water flip-back)[8][9]

- TD : 2048 (direct dimension, ¹H), 256 (indirect dimension, ¹⁵N)

- SW : 14 ppm (¹H dimension), 35 ppm (¹⁵N dimension)

- O1P : Centered on the amide proton region (~8.3 ppm)

- O2P : Centered on the amide nitrogen region (~118 ppm)

- NS : 8-16 (or more, depending on sample concentration)

- DS : 16

- D1 : 1.0 - 1.5 s (relaxation delay)

- CNST2 (¹J-coupling): ~90-95 Hz

4. Data Processing:

- Apply a squared sine-bell window function in both dimensions.

- Perform a Fourier transform.

- Phase correct the spectrum in both dimensions.

- Apply a baseline correction.

5. Data Analysis:

- Analyze the 2D spectrum to identify cross-peaks corresponding to each amide proton-nitrogen pair. The dispersion of these peaks provides an initial assessment of the protein's folded state.

Protocol 2: ¹H-¹³C HMBC for a Small Molecule

This protocol describes the acquisition of a 2D ¹H-¹³C HMBC spectrum, useful for elucidating the carbon skeleton and connectivity of a molecule.

1. Sample Preparation:

- Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to an NMR tube.

2. Spectrometer Setup:

- Lock, tune, and shim the spectrometer as described in Protocol 1, but for ¹H and ¹³C.

3. Acquisition Parameters (Bruker hmbcgplpndqf pulse program):

- PULPROG : hmbcgplpndqf

- TD : 2048 (¹H), 256 (¹³C)

- SW : Determined from the ¹H spectrum, typically 10-12 ppm.

- O1P : Centered on the proton spectrum.

- SW (F1) : ~200 ppm to cover the full ¹³C chemical shift range.

- O2P : Centered on the ¹³C spectrum (~100 ppm).

- NS : 8-16

- DS : 16

- D1 : 1.5 - 2.0 s

- CNST2 (long-range coupling): 8 Hz (a good starting point for 2-3 bond correlations)

4. Data Processing:

- Apply a sine-bell window function in both dimensions.

- Perform a Fourier transform.

- Phase correction is typically not required for magnitude-mode data.

- Apply a baseline correction.

5. Data Analysis:

- Correlate proton signals with carbon signals that are 2-3 bonds away to establish long-range connectivity within the molecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to the NMR analysis of ¹³C and ¹⁵N labeled compounds.

References

- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Command Line | Graphviz [graphviz.org]

- 3. Characterization of internal protein dynamics and conformational entropy by NMR relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Microsecond timescale backbone conformational dynamics in ubiquitin studied with NMR R1ρ relaxation experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2D 15N-HSQC - Analyzing NMR data [airen.bcm.umontreal.ca]

- 9. HSQC_15N.nan [protocols.io]

Application Notes and Protocols for Hypoxanthine-13C2,15N Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of hypoxanthine in common biological matrices—plasma, urine, and tissue—using a stable isotope-labeled internal standard, Hypoxanthine-13C2,15N. The inclusion of this internal standard is critical for accurate quantification by correcting for matrix effects and variations in sample processing.

Introduction

Hypoxanthine is a naturally occurring purine derivative and a key intermediate in purine metabolism. Its levels in biological fluids and tissues can be indicative of various physiological and pathological states, including hypoxia and oxidative stress.[1][2] Accurate and reliable quantification of hypoxanthine is therefore crucial in many areas of research and clinical development. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest sensitivity and specificity.

Quantitative Data Summary

The following tables summarize typical hypoxanthine concentrations found in human biological matrices. These values can serve as a reference range but may vary depending on the specific population and analytical methodology.

Table 1: Hypoxanthine Concentrations in Human Plasma

| Analyte | Matrix | Concentration Range (µM) | Analytical Method |

| Hypoxanthine | Plasma | 1.2 - 5.4 | HPLC, Fluorometric |

Data compiled from multiple sources indicating typical physiological ranges.[1][3]

Table 2: Hypoxanthine Concentrations in Human Urine

| Analyte | Matrix | Concentration Range (µmol/L) | Analytical Method |

| Hypoxanthine | Urine | 12 - 480 | LC-MS/MS |

Concentration ranges can be wide due to variations in diet and metabolic state.[4][5]

Experimental Protocols

Accurate determination of hypoxanthine levels requires meticulous sample collection and preparation to prevent its endogenous formation or degradation.[3] The following protocols outline detailed procedures for plasma, urine, and tissue samples.

Protocol 1: Plasma Sample Preparation

This protocol focuses on the precipitation of proteins to extract hypoxanthine for LC-MS/MS analysis.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

This compound internal standard solution (in a compatible solvent like 50:50 acetonitrile/water)

-

Ice-cold acetonitrile

-

Centrifuge capable of reaching 12,000 rpm

-

Microcentrifuge tubes

Procedure:

-

Blood Collection and Processing: Immediately after blood collection, centrifuge the sample at 4°C to separate the plasma.[3] This step is critical to prevent the time-dependent increase of hypoxanthine in erythrocytes.[3]

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.[6]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[7]

-

Supernatant Collection: Carefully collect the supernatant, which contains the hypoxanthine and the internal standard.

-

Solvent Evaporation (Optional): The supernatant can be dried under a gentle stream of nitrogen and reconstituted in the mobile phase for improved chromatographic performance.

-

Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Urine Sample Preparation

Urine samples generally require less extensive cleanup than plasma but still benefit from dilution and filtration.

Materials:

-

Urine sample

-

This compound internal standard solution

-

Acetonitrile

-

Deionized water

-

0.22 µm syringe filter

-

Autosampler vials

Procedure:

-

Sample Thawing and Mixing: If frozen, thaw the urine sample at room temperature and vortex to ensure homogeneity.

-

Internal Standard Spiking: In a clean tube, add the appropriate amount of this compound internal standard solution to a specific volume of urine.

-

Dilution and Precipitation: To 100 µL of the urine sample, add 400 µL of acetonitrile.[6] This will dilute the sample and precipitate any interfering substances.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 3000 g) to pellet any precipitates.[6]

-

Supernatant Transfer: Transfer 20 µL of the clear supernatant to a new tube and mix with 10 µL of a 50:50 acetonitrile/DI water solution containing 0.1% formic acid.[6]

-

Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an autosampler vial.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: Tissue Sample Preparation

Tissue samples require homogenization to release the intracellular contents, including hypoxanthine.

Materials:

-

Tissue sample (e.g., liver)[8]

-

This compound internal standard solution

-

Homogenizer (e.g., sonicator or bead beater)

-

Centrifuge

-

Microcentrifuge tubes

Procedure:

-

Tissue Weighing: Accurately weigh a small amount of tissue (e.g., 10 mg).[7][9]

-

Homogenization: Place the tissue in a tube with 100 µL of ice-cold assay buffer and the internal standard.[7][9] Homogenize the tissue on ice for 10 minutes.[7]

-

Centrifugation: Centrifuge the homogenate at 12,000 rpm for 5 minutes to pellet cellular debris.[7][9]

-

Supernatant Collection: Collect the supernatant, which contains the extracted hypoxanthine.

-

Enzyme Removal (Optional but Recommended): To remove enzymes that may interfere with the assay, a deproteinization step using a 10 kDa molecular weight cut-off spin filter can be employed.[7]

-

Analysis: The clarified supernatant is ready for LC-MS/MS analysis.

Visualizations

Purine Metabolism Pathway

The following diagram illustrates the central role of hypoxanthine in the purine metabolism pathway.

Figure 1: Simplified purine catabolism pathway showing the conversion of AMP to uric acid.

Experimental Workflow for Plasma Sample Analysis

This diagram outlines the key steps in the preparation of plasma samples for hypoxanthine analysis.

Figure 2: Workflow for the extraction of hypoxanthine from plasma samples.

References

- 1. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Hypoxanthine and xanthine levels determined by high-performance liquid chromatography in plasma, erythrocyte, and urine samples from healthy subjects: the problem of hypoxanthine level evolution as a function of time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fluorometric determination of xanthine and hypoxanthine in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

Application Notes and Protocols for Cell Culture Labeling with Hypoxanthine-¹³C₂,¹⁵N for Fluxomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic changes in metabolic pathways under various physiological and pathological conditions. The purine salvage pathway is critical for nucleotide biosynthesis in many cell types, particularly in rapidly proliferating cancer cells and in certain tissues. Hypoxanthine, a key intermediate in this pathway, can be utilized by cells to synthesize inosine monophosphate (IMP), which is a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

This document provides detailed application notes and protocols for using Hypoxanthine-¹³C₂,¹⁵N as a tracer to study the flux through the purine salvage pathway in cultured cells. By tracing the incorporation of the stable isotopes from hypoxanthine into downstream purine nucleotides, researchers can quantify the activity of this pathway, identify potential drug targets, and understand the metabolic reprogramming in diseases such as cancer.

Key Applications

-

Cancer Metabolism Research: Elucidating the reliance of cancer cells on the purine salvage pathway for nucleotide supply, which can be a therapeutic target.

-

Drug Development: Screening and characterizing inhibitors of enzymes in the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

-

Inborn Errors of Metabolism: Studying the metabolic consequences of genetic defects in purine metabolism, such as Lesch-Nyhan syndrome.

-

Immunology: Investigating the role of purine metabolism in immune cell activation and function.

Experimental Workflow

The general workflow for a cell culture labeling experiment with Hypoxanthine-¹³C₂,¹⁵N is depicted below. It involves labeling the cells with the isotopic tracer, quenching the metabolic activity, extracting the intracellular metabolites, and analyzing the isotopic enrichment in purine nucleotides using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Experimental workflow for fluxomics using Hypoxanthine-¹³C₂,¹⁵N.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling with Hypoxanthine-¹³C₂,¹⁵N

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Hypoxanthine-¹³C₂,¹⁵N (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.

-

Cell Growth: Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the complete cell culture medium with a final concentration of 100 µM Hypoxanthine-¹³C₂,¹⁵N. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.

-

Labeling:

-

Aspirate the existing medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a specific duration (e.g., 2, 6, 12, or 24 hours). A time-course experiment is recommended to determine the time required to reach isotopic steady state.[1]

-

-

Cell Harvesting for Adherent Cells:

-

At the end of the incubation period, place the culture plates on ice.

-

Aspirate the labeling medium.

-

Proceed immediately to the quenching and metabolite extraction protocol.

-

Protocol 2: Quenching of Metabolism and Metabolite Extraction

Materials:

-

Cold methanol (80%, v/v in water), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Quenching:

-

After removing the labeling medium, immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.[1]

-

This step should be performed rapidly to quench all enzymatic activity.

-

-

Cell Lysis and Collection:

-

Place the plate on a bed of dry ice.

-

Scrape the cells with a pre-chilled cell scraper in the presence of the cold methanol.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Metabolite Extraction:

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the cell debris.[1]

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube.

-

Store the samples at -80°C until LC-MS analysis.

-

Protocol 3: LC-MS Analysis of Labeled Purine Nucleotides

Instrumentation:

-

High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Method (Example):

-

Column: A reversed-phase C18 column suitable for polar metabolite analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from 0% to 50% B over 15 minutes, followed by a wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

MS Method (Example):

-

Ionization Mode: Negative electrospray ionization (ESI).

-

Scan Range: m/z 70-1000.

-

Data Acquisition: Full scan mode to detect all mass isotopologues of the purine nucleotides.

-

Targeted Metabolites and their Isotopologues:

-

IMP: Unlabeled (M+0), Labeled with ¹³C₂ (M+2), Labeled with ¹⁵N (M+1), Labeled with ¹³C₂ and ¹⁵N (M+3).

-

AMP: Unlabeled (M+0) and its corresponding labeled isotopologues.

-

GMP: Unlabeled (M+0) and its corresponding labeled isotopologues.

-

Data Presentation

The quantitative data obtained from the LC-MS analysis should be summarized in tables to facilitate comparison between different experimental conditions. The data is typically presented as the fractional abundance of each mass isotopologue for a given metabolite.

Table 1: Fractional Abundance of ¹³C₂ and ¹⁵N in Purine Nucleotides after Labeling with Hypoxanthine-¹³C₂,¹⁵N in a Cancer Cell Line.

| Metabolite | Mass Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment X |

| IMP | M+0 (Unlabeled) | 25.3 ± 2.1 | 45.8 ± 3.5 |

| M+3 (¹³C₂,¹⁵N) | 74.7 ± 2.1 | 54.2 ± 3.5 | |

| AMP | M+0 (Unlabeled) | 30.1 ± 1.8 | 52.3 ± 2.9 |

| M+3 (¹³C₂,¹⁵N) | 69.9 ± 1.8 | 47.7 ± 2.9 | |

| GMP | M+0 (Unlabeled) | 28.5 ± 2.5 | 49.1 ± 3.1 |

| M+3 (¹³C₂,¹⁵N) | 71.5 ± 2.5 | 50.9 ± 3.1 |

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Example Fractional Abundance of Purine Nucleotides in Mouse Tissues after Intravenous Infusion with [¹³C₅]-Hypoxanthine for 5 hours.

| Tissue | Metabolite | Fractional Abundance (%) of M+5 |

| Kidney | IMP | 15.2 ± 2.3 |

| AMP | 12.8 ± 1.9 | |

| GMP | 13.5 ± 2.1 | |

| Liver | IMP | 8.7 ± 1.5 |

| AMP | 7.1 ± 1.2 | |

| GMP | 7.9 ± 1.4 | |

| Tumor | IMP | 5.4 ± 1.1 |

| AMP | 4.8 ± 0.9 | |

| GMP | 5.1 ± 1.0 |

This table presents example data adapted from a study using a different isotopologue of hypoxanthine to illustrate the type of data generated.[2]

Signaling Pathway and Logical Relationships

The following diagram illustrates the purine salvage pathway and the incorporation of labeled hypoxanthine into the nucleotide pool.

Caption: Purine salvage pathway showing Hypoxanthine-¹³C₂,¹⁵N incorporation.

Abbreviations: ADSL: Adenylosuccinate lyase, ADSS: Adenylosuccinate synthetase, AMP: Adenosine monophosphate, GMP: Guanosine monophosphate, GMPS: GMP synthase, HGPRT: Hypoxanthine-guanine phosphoribosyltransferase, IMP: Inosine monophosphate, IMPDH: IMP dehydrogenase, PRPP: Phosphoribosyl pyrophosphate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Biological Samples

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometry of biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2][3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[1][2][3] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4] The "matrix" itself refers to all components within a biological sample other than the analyte of interest, including salts, proteins, lipids, and metabolites.[2]

Q2: What are the common causes of matrix effects?